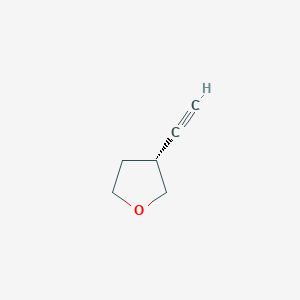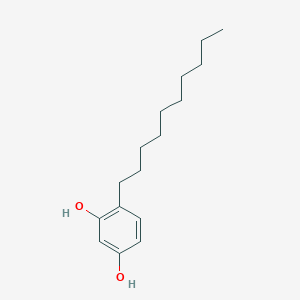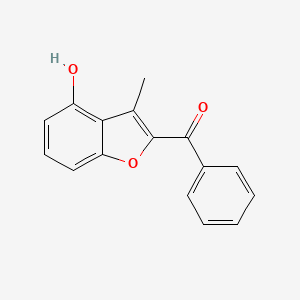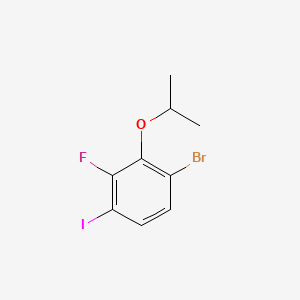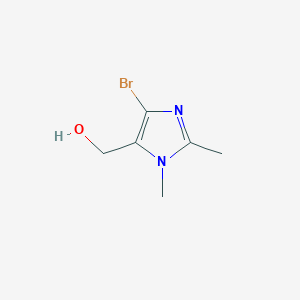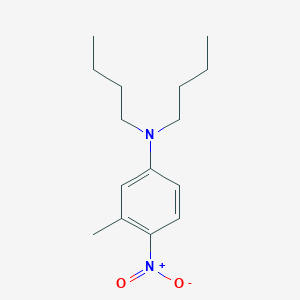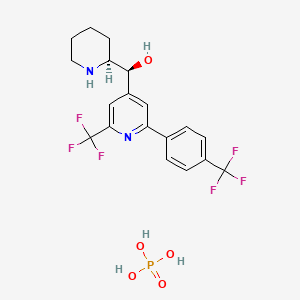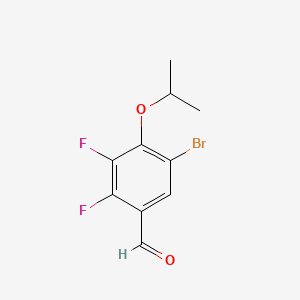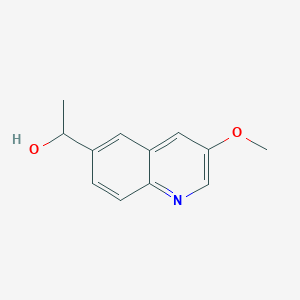
1-(3-Methoxyquinolin-6-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methoxyquinolin-6-yl)ethanol is an organic compound that belongs to the class of alcohols It features a quinoline ring substituted with a methoxy group at the 3-position and an ethanol group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3-Methoxyquinolin-6-yl)ethanol can be synthesized through several methods. One common approach involves the reaction of 3-methoxyquinoline with ethylene oxide in the presence of a base, such as sodium hydroxide, to yield the desired product. Another method includes the reduction of 1-(3-methoxyquinolin-6-yl)ethanone using a reducing agent like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Methoxyquinolin-6-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.
Major Products Formed:
Oxidation: Formation of 1-(3-methoxyquinolin-6-yl)ethanone or 1-(3-methoxyquinolin-6-yl)acetaldehyde.
Reduction: Formation of 1-(3-methoxyquinolin-6-yl)ethane.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(3-Methoxyquinolin-6-yl)ethanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 1-(3-Methoxyquinolin-6-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to influence cellular signaling processes.
Comparaison Avec Des Composés Similaires
1-(3-Methoxyquinolin-6-yl)ethanol can be compared with other similar compounds, such as:
1-(3-Methoxyquinolin-6-yl)methanol: Similar structure but with a methanol group instead of ethanol.
1-(3-Methoxyquinolin-6-yl)ethanone: Similar structure but with a ketone group instead of an alcohol.
3-Methoxyquinoline: Lacks the ethanol group but retains the methoxy-substituted quinoline ring.
Uniqueness: this compound is unique due to the presence of both a methoxy group and an ethanol group on the quinoline ring, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C12H13NO2 |
|---|---|
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
1-(3-methoxyquinolin-6-yl)ethanol |
InChI |
InChI=1S/C12H13NO2/c1-8(14)9-3-4-12-10(5-9)6-11(15-2)7-13-12/h3-8,14H,1-2H3 |
Clé InChI |
BQVNQSAOFZZUAN-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC2=CC(=CN=C2C=C1)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Oxaspiro[2.5]octan-7-amine](/img/structure/B13890920.png)
![8-Thiophen-3-yl-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B13890933.png)

